molecular formula C14H14FNO3S B5867704 N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B5867704
M. Wt: 295.33 g/mol
InChI Key: RCPBSIFWAVKRGG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-10-7-8-13(19-2)14(9-10)20(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPBSIFWAVKRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline, 2-methoxy-5-methylbenzenesulfonyl chloride, and a suitable base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature, usually around 0-5°C.

    Procedure: The 2-fluoroaniline is added to a solution of 2-methoxy-5-methylbenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours, allowing the formation of the desired sulfonamide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products:

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction typically yields the corresponding amine or alcohol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activities against bacterial and fungal infections.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the formulation of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
  • N-(2-fluorophenyl)-5-methylbenzenesulfonamide
  • N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine, chlorine) and their positions on the aromatic ring can significantly affect the compound’s chemical properties and biological activities.
  • Unique Properties: N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of the fluorophenyl, methoxy, and methylbenzenesulfonamide groups, which may confer distinct reactivity and selectivity in various applications.

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